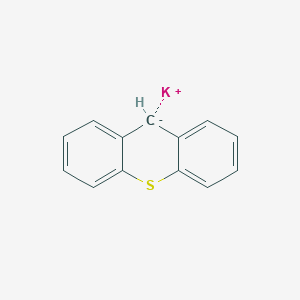
potassium;9H-thioxanthen-9-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;9H-thioxanthen-9-ide is a compound derived from thioxanthone, a sulfur-containing heterocyclic compound. Thioxanthone and its derivatives are known for their unique photophysical properties and are widely used in various fields, including photochemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-thioxanthen-9-ide typically involves the preparation of thioxanthone derivatives. One common method is the Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones . This method provides a straightforward entry to thioxanthone derivatives, which can then be converted to 9H-thioxanthen-9-ide through further chemical modifications.
Industrial Production Methods
Industrial production of thioxanthone derivatives often involves large-scale synthesis using optimized reaction conditions. For example, the synthesis of 9H-thioxanthen-9-one and its derivatives can be conducted on a gram scale with high yields using well-established procedures . The use of Pd-catalyzed reactions and other catalytic processes ensures efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Potassium;9H-thioxanthen-9-ide undergoes various chemical reactions, including:
Oxidation: Thioxanthone derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of thioxanthone derivatives can lead to the formation of thioxanthenes.
Substitution: Thioxanthone derivatives can undergo substitution reactions, such as the Buchwald-Hartwig, Sonogashira, and Heck reactions.
Common Reagents and Conditions
Common reagents used in these reactions include dibutyltin chloride hydride for reduction reactions and various palladium catalysts for substitution reactions . The reaction conditions often involve mild temperatures and controlled environments to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include thioxanthenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Potassium;9H-thioxanthen-9-ide and its derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of potassium;9H-thioxanthen-9-ide involves its ability to participate in photochemical reactions. Thioxanthone derivatives have high triplet energy and long triplet lifetimes, making them effective in photopolymerization and other photochemical processes . In biological systems, some thioxanthone derivatives preferentially inhibit DNA synthesis and topoisomerase type II, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Xanthones: Oxygen-containing analogs of thioxanthone with similar photophysical properties.
Azaxanthones: Nitrogen-containing analogs with enhanced solubility and biological activity.
Acridones: Similar chromophores with different substitution patterns and biological activities.
Uniqueness
Potassium;9H-thioxanthen-9-ide is unique due to its sulfur-containing structure, which imparts distinct photophysical properties and reactivity compared to its oxygen and nitrogen analogs . This uniqueness makes it valuable in specific applications, such as photopolymerization and as a potential therapeutic agent .
Properties
CAS No. |
61574-22-9 |
|---|---|
Molecular Formula |
C13H9KS |
Molecular Weight |
236.38 g/mol |
IUPAC Name |
potassium;9H-thioxanthen-9-ide |
InChI |
InChI=1S/C13H9S.K/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12;/h1-9H;/q-1;+1 |
InChI Key |
TXIUXVQUJWWJAI-UHFFFAOYSA-N |
Canonical SMILES |
[CH-]1C2=CC=CC=C2SC3=CC=CC=C31.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















